

The Cellular Effects of Devimistat on Mitochondrial Respiration: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Devimistat*

Cat. No.: *B1670322*

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Introduction

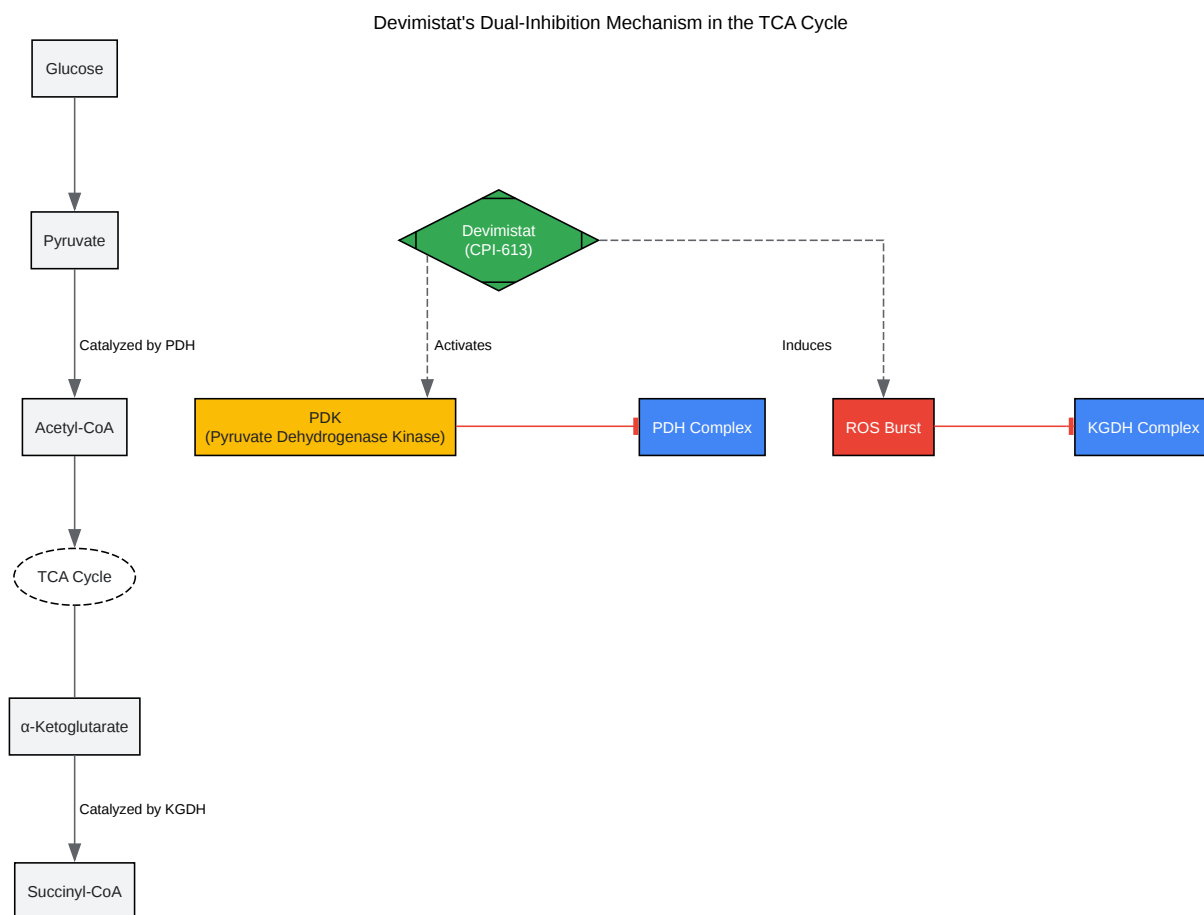
Devimistat (also known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells.[1][2][3] As a non-redox active derivative of α -lipoic acid, its mechanism of action is distinct from traditional cytotoxic chemotherapies.[1][4] Cancer cells exhibit significant metabolic reprogramming, often relying on aerobic glycolysis (the Warburg effect), yet the tricarboxylic acid (TCA) cycle remains a critical hub for energy production and the synthesis of biosynthetic precursors essential for proliferation.[5][6][7] **Devimistat** is designed to exploit this metabolic dependency by selectively disrupting the TCA cycle in cancer cells, leading to a cascade of events that culminate in cell death.[8][9] This guide provides a detailed examination of the cellular effects of **Devimistat**, with a specific focus on its impact on mitochondrial respiration, for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of the TCA Cycle

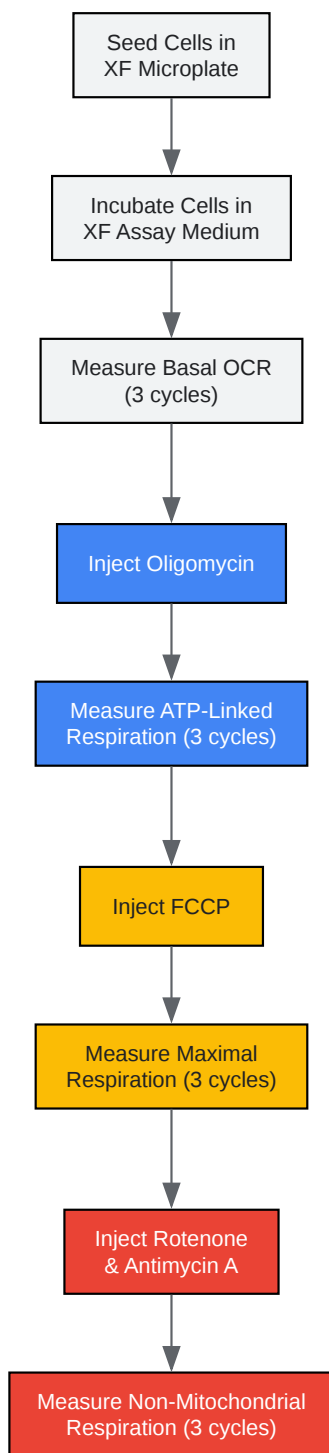
Devimistat's primary mechanism involves the simultaneous inhibition of two key mitochondrial enzymes that regulate the TCA cycle: the Pyruvate Dehydrogenase complex (PDH) and the α -Ketoglutarate Dehydrogenase complex (KGDH).[2][4][10] This dual inhibition effectively shuts down the primary metabolic engine of the cancer cell mitochondria.

- Indirect Inhibition of Pyruvate Dehydrogenase (PDH): **Devimistat** does not directly inhibit PDH. Instead, it selectively activates the tumor-specific configuration of Pyruvate Dehydrogenase Kinases (PDKs).[2] These kinases then phosphorylate and inactivate the E1 α subunit of the PDH complex, preventing the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[2][4][10]
- Direct Inhibition of α -Ketoglutarate Dehydrogenase (KGDH): The inhibition of KGDH is mediated by a **Devimistat**-induced burst of reactive oxygen species (ROS).[4] This oxidative stress leads to the direct inactivation of the KGDH complex, blocking the conversion of α -ketoglutarate to succinyl-CoA within the TCA cycle.[4][11]

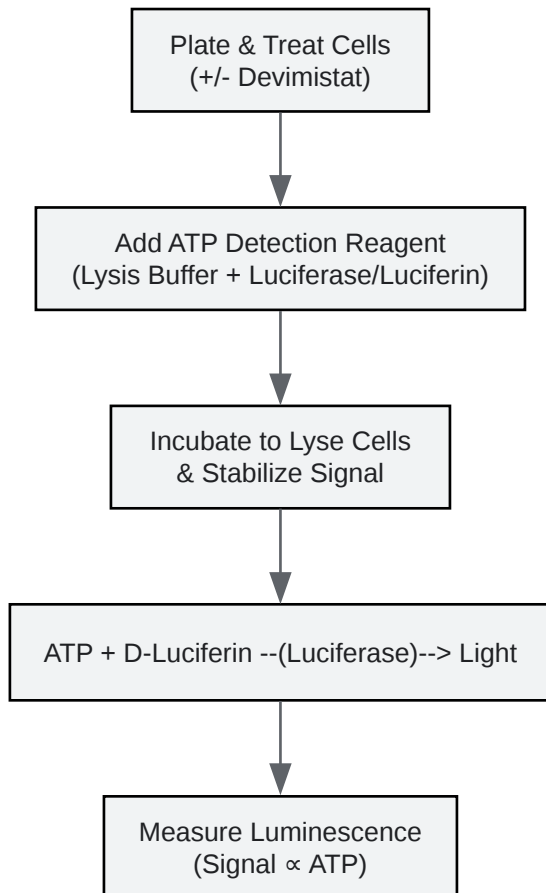
The concurrent shutdown of these two critical enzymatic steps dramatically impairs mitochondrial metabolic flow, triggering multiple, redundant cell death pathways selectively in tumor cells.[2]



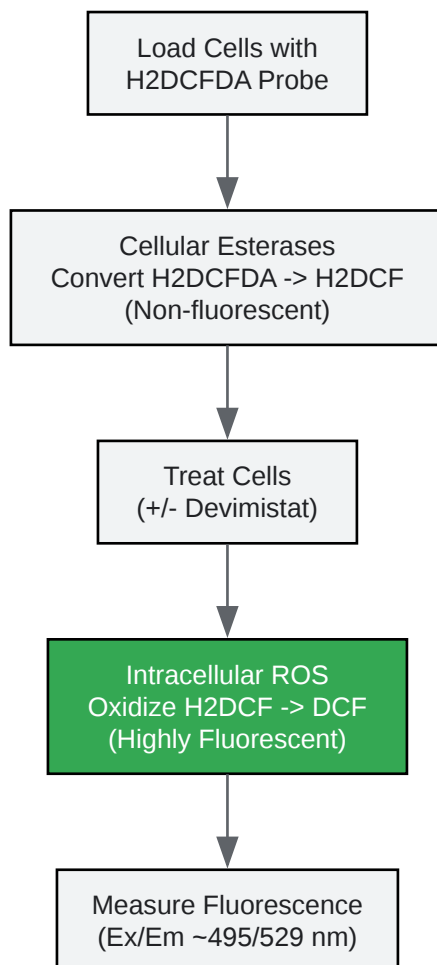
Seahorse XF Analyzer Workflow for OCR Measurement



Bioluminescent Intracellular ATP Assay Workflow



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